3-Cyclopentyl 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
- This compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
- Its systematic IUPAC name is quite a mouthful, but let’s break it down:
3-Cyclopentyl: Indicates a cyclopentyl group attached at position 3 of the quinoline ring.
6-methyl: Refers to a methyl group at position 6.
4-(4-chlorophenyl): Describes a 4-chlorophenyl group attached at position 4.
2,7-dimethyl: Indicates two methyl groups at positions 2 and 7.
5-oxo: Refers to a ketone (carbonyl) group at position 5.
1,4,5,6,7,8-hexahydro: Indicates a six-membered saturated ring (hexahydroquinoline) formed by reducing the double bonds in the quinoline ring.
3,6-dicarboxylate: Specifies carboxylate groups at positions 3 and 6.
- This compound has potential applications in drug discovery due to its structural features.
Preparation Methods
- The synthetic routes to prepare this compound involve multi-step processes.
- One common approach is the Suzuki–Miyaura coupling , which allows the introduction of the cyclopentyl and 4-chlorophenyl groups. In this reaction, an arylboronic acid (boron reagent) reacts with an aryl halide (chlorophenyl) in the presence of a palladium catalyst to form the desired bond .
- Additional steps include methylations and carboxylation reactions to introduce the methyl and carboxylate groups.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: The ketone group at position 5 can be oxidized to a carboxylic acid.
Reduction: Reduction of the carbonyl group could yield a secondary alcohol.
Substitution: The cyclopentyl and 4-chlorophenyl groups are susceptible to substitution reactions.
- Common reagents include palladium catalysts, boron reagents, and reducing agents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industrial Applications: Could be used as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- It likely interacts with specific protein targets or enzymes involved in disease pathways.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, such as quinine and chloroquine.
- What sets this compound apart is its unique combination of cyclopentyl, chlorophenyl, and hexahydroquinoline moieties.
Properties
Molecular Formula |
C25H28ClNO5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
3-O-cyclopentyl 6-O-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H28ClNO5/c1-13-12-18-22(23(28)19(13)24(29)31-3)21(15-8-10-16(26)11-9-15)20(14(2)27-18)25(30)32-17-6-4-5-7-17/h8-11,13,17,19,21,27H,4-7,12H2,1-3H3 |
InChI Key |
VGRIELWVEQPBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=CC=C(C=C4)Cl)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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